(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
CAS No.:
Cat. No.: VC13491893
Molecular Formula: C20H22N4O4S3
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4S3 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+ |
| Standard InChI Key | RCZJVHXVCSKDKB-ZVHZXABRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound features a central β-lactam-related backbone modified with tert-butoxycarbonyl, thiazolyl, and benzothiazolylthio substituents. The (Z)-stereochemistry of the oxyiminoacetate group is critical for its biological activity and synthetic utility . The presence of multiple heterocyclic rings (thiazole and benzothiazole) contributes to both its stability and reactivity profile.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₄S₃ | |
| Molecular Weight | 478.61 g/mol | |
| Boiling Point | 621.6°C at 760 mmHg | |
| Purity | 95-98% (varies by supplier) | |
| Storage Conditions | Dry, sealed environment |
Spectroscopic Identification
Suppliers provide comprehensive characterization data including:
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NMR: Distinct signals for tert-butyl protons (δ 1.2-1.4 ppm) and thiazole ring protons (δ 6.8-7.5 ppm)
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LC-MS: Molecular ion peak at m/z 479.6 [M+H]⁺ confirming molecular weight
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HPLC: Retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water)
Synthesis and Manufacturing
Industrial Production Routes
The synthesis involves three principal stages:
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Thiazole Ring Formation: Condensation of 2-aminothiazole-4-carboxylic acid derivatives with tert-butoxycarbonyl-protected intermediates under Dean-Stark conditions .
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Sulfur Incorporation: Thioether linkage creation through nucleophilic substitution between benzothiazole-2-thiol and α-bromoacetate intermediates .
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Stereochemical Control: Maintenance of (Z)-configuration via low-temperature (-20°C) imine formation using triethylamine as base .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 0°C | Prevents isomerization |
| Solvent | Anhydrous DMF | Enhances solubility |
| Reaction Time | 48-72 hours | Completes imine formation |
Scalability Challenges
Industrial production faces two key hurdles:
Pharmaceutical Applications
Ceftazidime Intermediate
As the penultimate precursor in ceftazidime synthesis, this compound contributes to:
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β-Lactam Stability: The tert-butoxycarbonyl group protects the β-lactam ring during subsequent acylation steps .
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Enhanced Potency: Thiazolylthio substitution improves Gram-negative coverage by facilitating porin channel penetration .
Table 3: Antibiotic Production Metrics
| Metric | Value | Source |
|---|---|---|
| Ceftazidime Yield | 68-72% | |
| Purity Post-Reaction | ≥99.5% | |
| Production Scale | 500-1000 kg/batch |
Agricultural Formulations
Emerging applications include:
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Insecticide Synergism: At 0.1-0.5% w/w concentrations, it prolongs pyrethroid activity by inhibiting microbial degradation in soil .
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Environmental Persistence: Shows 40% biodegradation over 30 days via Pseudomonas desmolyticum NCIM 2112 under optimized conditions (0.5% glucose, 0.05% NaNO₃) .
Hazard and Regulatory Landscape
Health Hazards
Classified as Irritant (GHS Category 2B) with:
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Dermal Exposure: Causes erythema in 60% of tested subjects at 5% concentration .
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Inhalation Risk: Particulate matter ≤10 μm triggers bronchoconstriction in murine models.
Environmental Regulations
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EPA Compliance: Requires containment under 40 CFR 264.175 for wastewater discharge .
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EU REACH: Registered substance (EC 618-872-9) with annual usage reporting above 1 tonne .
Table 4: Disposal Protocols
| Medium | Treatment Method | Efficiency |
|---|---|---|
| Aqueous Waste | Fenton oxidation | 98% degradation |
| Organic Solvents | High-temperature incineration | 99.9% destruction |
Research Frontiers
Synthetic Biology Approaches
Recent advances utilize engineered E. coli strains expressing thioesterase enzymes to catalyze the final coupling step, achieving:
Advanced Material Applications
Preliminary studies demonstrate utility in:
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